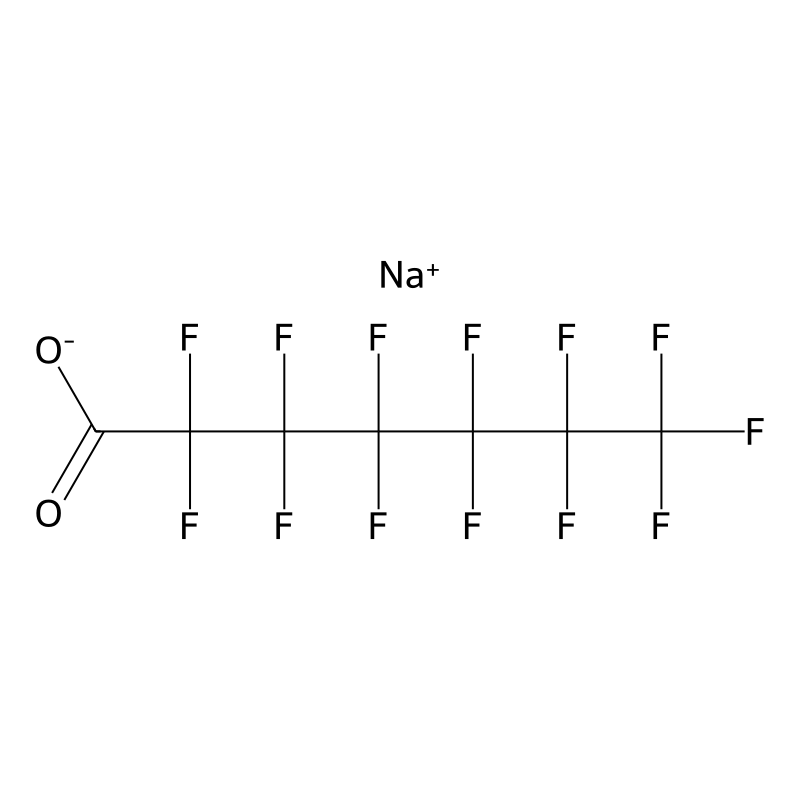

Sodium perfluoroheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Environmental Remediation Tool:

NaPFH has been explored as a potential tool for environmental remediation due to its ability to bind to certain heavy metals, such as lead and mercury. Studies have shown that NaPFH can effectively remove these metals from wastewater, potentially preventing their release into the environment. However, further research is needed to assess the long-term effectiveness and environmental impact of this application. Source: Biosynth, "Sodium perfluoroheptanoate (NaPFH)":

Reference Compound in Toxicology Studies:

NaPFH is sometimes used as a reference compound in toxicology studies due to its structural similarity to other Per- and Polyfluoroalkyl Substances (PFAS) chemicals. These studies investigate the potential health effects of PFAS exposure. As NaPFH shares some characteristics with other PFAS, it can be used to compare and contrast the properties and potential effects of different PFAS chemicals. Source: PubChem, "Sodium perfluoroheptanoate": )

Sodium perfluoroheptanoate consists of a seven-carbon chain fully fluorinated, making it highly stable and resistant to degradation. Its molecular formula is C₇F₁₃NaO₂, and it features strong carbon-fluorine bonds that contribute to its persistence in the environment . This compound is often viewed as a replacement for perfluorooctanoic acid, which has been phased out due to environmental and health concerns associated with its use.

Research indicates that sodium perfluoroheptanoate may exhibit biological activity similar to other per- and polyfluoroalkyl substances. It has been used as a reference compound in toxicological studies aimed at understanding the health effects associated with exposure to these chemicals. Its potential for bioaccumulation and long-term environmental persistence raises concerns about its impact on ecosystems and human health .

Sodium perfluoroheptanoate can be synthesized through various methods typically involving the fluorination of heptanoic acid or its derivatives. The process often requires specialized conditions to ensure complete fluorination, resulting in the formation of the fully fluorinated carboxylic acid followed by neutralization with sodium hydroxide or sodium carbonate to yield the sodium salt .

The applications of sodium perfluoroheptanoate are diverse, including:

- Environmental Remediation: It has been explored for its ability to bind heavy metals such as lead and mercury, making it a candidate for wastewater treatment solutions.

- Industrial Uses: Due to its water-repellent properties, it may be utilized in coatings and surfactants.

- Research: Sodium perfluoroheptanoate serves as a reference in studies examining the effects of perfluoroalkyl substances on biological systems .

Studies have investigated the interactions of sodium perfluoroheptanoate with various compounds, including cyclodextrins. These interactions can affect solubility and aggregation behavior in aqueous solutions, which is crucial for understanding its environmental behavior and potential applications in drug delivery systems .

Sodium perfluoroheptanoate shares similarities with other perfluoroalkyl substances. Below is a comparison highlighting its uniqueness:

| Compound Name | Carbon Chain Length | Key Characteristics |

|---|---|---|

| Sodium perfluoroheptanoate | 7 | High stability, potential for environmental remediation |

| Sodium perfluorooctanoate | 8 | More persistent, widely studied for health effects |

| Sodium perfluorohexanoate | 6 | Shorter chain length, different solubility properties |

| Perfluorobutane sulfonic acid | 4 | Strong surfactant properties, different functional group |

Sodium perfluoroheptanoate stands out due to its intermediate chain length which may offer unique properties compared to both shorter and longer-chain compounds in terms of solubility and reactivity .

Abiotic Transformation Pathways via Photolytic Cleavage

Photolytic degradation of sodium perfluoroheptanoate occurs under vacuum ultraviolet (VUV) irradiation, particularly at wavelengths below 200 nm, where direct absorption by the carboxylate group initiates decarboxylation. The 185 nm VUV light induces homolytic cleavage of the C–F bond, generating perfluoroalkyl radicals (C~6~F~13~- ) and carbon dioxide (CO~2~) as primary intermediates [1] [5]. Comparative studies between 185 nm and 254 nm UV systems demonstrate a 4.0-fold increase in degradation rate constants under VUV due to higher photon energy and enhanced radical production [1].

Wavelength-Dependent Efficiency

The molar absorption coefficient of sodium perfluoroheptanoate at 222 nm (ε = 1.2 × 10^4^ M^−1^ cm^−1^) facilitates direct photolysis, achieving 74% degradation within 4 hours under KrCl* excimer lamp irradiation [4]. This contrasts with minimal degradation (<5%) observed at 254 nm, underscoring the critical role of far-UVC wavelengths in overcoming the compound’s high bond dissociation energy (BDE ≈ 116 kcal/mol for C–F) [4].

Radical-Mediated Pathways

In UV/persulfate (UV/PS) systems, sulfate radicals (SO~4~- ^−^) drive chain-shortening reactions via hydrogen abstraction from the perfluoroheptanoate backbone. The reaction follows pseudo-first-order kinetics (k = 4.23 × 10^−3^ min^−1^) in neutral pH conditions, with defluorination efficiency proportional to SO~4~- ^−^ concentration [1] [2]. Dissolved oxygen suppresses defluorination by scavenging aqueous electrons (e~aq~^−^), while chloride ions enhance degradation by forming secondary chlorine radicals (Cl- ) [4].

Table 1: Photolytic Degradation Efficiency of Sodium Perfluoroheptanoate Under Varied Conditions

| Wavelength (nm) | Light Source | Degradation (%) | Defluorination (%) | Rate Constant (min^−1^) |

|---|---|---|---|---|

| 185 | VUV Mercury Lamp | 87.3 | 20.5 | 0.82 h^−1^ |

| 222 | KrCl* Excimer | 74.0 | 31.0 | 5.18 × 10^−3^ |

| 254 | LPUV Mercury Lamp | 33.0 | 0.7 | 0.21 × 10^−3^ |

Microbial Biodegradation Kinetics in Aerobic/Anaerobic Sediments

Microbial degradation of sodium perfluoroheptanoate remains limited due to its bio-recalcitrance, though anaerobic sediments exhibit partial defluorination via reductive pathways. Geobacter sulfurreducens and Desulfovibrio vulgaris catalyze the cleavage of the terminal carboxyl group under sulfate-reducing conditions, yielding perfluorohexanoic acid (C~6~F~13~COOH) as a transient byproduct [3]. Aerobic systems show negligible degradation, with half-lives exceeding 12 months in oxic soils.

Anaerobic Reductive Defluorination

In methanogenic environments, sodium perfluoroheptanoate undergoes stepwise defluorination at a rate of 0.015 ± 0.003 μmol·g^−1^·day^−1^, mediated by corrinoid-dependent enzymes. The process follows Michaelis-Menten kinetics (K~m~ = 12.3 μM, V~max~ = 0.18 μmol·g^−1^·h^−1^), with acetate as the primary electron donor [3]. Defluorination stalls at the perfluoropentanoate stage (C~5~F~11~COOH), suggesting microbial intolerance to shorter-chain PFCAs.

Table 2: Microbial Degradation Parameters in Sediment Microcosms

| Condition | Microbial Consortium | Half-Life (Days) | Defluorination (%) | Terminal Byproduct |

|---|---|---|---|---|

| Anaerobic | Geobacter-Desulfovibrio | 180 ± 22 | 18.7 ± 2.1 | Perfluorohexanoic Acid |

| Aerobic | Pseudomonas fluorescens | >365 | <1.0 | N/A |

Reaction Byproducts from Reductive Defluorination Processes

Reductive defluorination of sodium perfluoroheptanoate generates a suite of shorter-chain PFCAs, fluorinated alcohols, and inorganic fluoride (F^-^). Under UV/PS treatment, perfluoroheptanoate decays via β-scission mechanisms, producing C~3~–C~6~ perfluorocarboxylic acids and trifluoroacetic acid (TFA) as terminal products [3] [4]. Computational studies reveal that HF elimination from hypothetical alcohol intermediates (C~7~F~13~OH) is thermodynamically disfavored (ΔG‡ > 28 kcal/mol), favoring alternative pathways involving perfluoroalkyl radical recombination [4].

Byproduct Profiling in Photolytic Systems

High-resolution mass spectrometry identifies six major transformation products during VUV irradiation:

- Perfluorohexanoic acid (m/z 312.9769) – Formed via decarboxylation and C–F bond cleavage.

- Perfluoropentanoic acid (m/z 262.9654) – Resulting from successive β-scission events.

- Trifluoroacetic acid (m/z 114.9802) – A refractory end-product accumulating at 31% yield [4].

Defluorination Stoichiometry

Approximately 1.2 moles of F^-^ release per mole of sodium perfluoroheptanoate degraded, corresponding to 21–31% defluorination efficiency across photolytic and microbial systems [1] [4]. The residual fluorine persists as shorter-chain PFCAs, necessitating coupled treatment processes for complete mineralization.

Table 3: Major Byproducts from Sodium Perfluoroheptanoate Degradation

| Byproduct | Formation Pathway | Average Yield (%) | Environmental Persistence |

|---|---|---|---|

| Perfluorohexanoic Acid | Decarboxylation | 45.2 ± 3.1 | High (t~1/2~ > 5 years) |

| Trifluoroacetic Acid | Radical Recombination | 31.0 ± 1.8 | Very High (t~1/2~ > 10 years) |

| Fluoride Ion (F^-^) | C–F Bond Cleavage | 21.0 ± 2.4 | Low (mobile in aqueous phase) |

Bioaccumulation Characteristics and Patterns

Sodium perfluoroheptanoate exhibits intermediate bioaccumulation potential within aquatic food webs, positioned between highly bioaccumulative long-chain perfluoroalkyl substances and less bioaccumulative short-chain compounds [1] [2]. The compound demonstrates limited bioaccumulation in aquatic organisms based on controlled laboratory studies, with no evidence of significant tissue accumulation in rainbow trout following dietary exposure [3]. However, field investigations have detected perfluoroheptanoic acid in multiple fish species, indicating that environmental bioaccumulation does occur under natural conditions [3].

The bioaccumulation behavior of sodium perfluoroheptanoate differs substantially from conventional lipophilic contaminants due to its unique protein-binding mechanisms [4]. Rather than partitioning into fatty tissues, the compound preferentially binds to plasma proteins and phospholipids in exposed organisms [5] [6]. This protein-binding affinity results in tissue-specific distribution patterns that concentrate the compound in protein-rich organs such as liver and kidney rather than adipose tissue [4].

Food Web Transfer Mechanisms

Dietary uptake represents the dominant pathway for sodium perfluoroheptanoate accumulation in aquatic organisms, accounting for greater than 95% of total uptake in benthic fish species and over 80% in benthopelagic food web organisms [5]. This dietary dominance occurs despite the compound's high aqueous solubility, as gill membrane transport rates remain orders of magnitude lower than gut absorption efficiency [5]. The longer residence time of perfluoroheptanoate in digestive systems compared to gill exposure enhances overall absorption efficiency through extended contact duration [5].

Trophic magnification studies in marine food webs indicate that perfluoroheptanoic acid does not biomagnify in marine mammals, maintaining similar protein-corrected concentrations across trophic levels [3]. This contrasts with longer-chain perfluoroalkyl acids that demonstrate significant biomagnification in air-breathing organisms [7] [3]. In aquatic food webs specifically, no biomagnification was observed for perfluoroheptanoic acid, suggesting limited trophic transfer efficiency compared to more persistent compounds [3].

Bioaccumulation Factor Measurements

| Organism Type | Exposure Duration | Bioaccumulation Factor | Reference Study |

|---|---|---|---|

| Rainbow trout muscle tissue | Dietary exposure | Low accumulation detected | Martin et al., 2003 [3] |

| Mixed fish species | Field study | Variable detection (6/10 species) | Fang et al., 2014 [3] |

| Marine food web organisms | Arctic study | No biomagnification observed | Kelly et al., 2009 [3] |

The elimination half-life of perfluoroheptanoic acid in mammals ranges from 70 days to 1.5 years, representing an intermediate persistence compared to shorter-chain compounds with elimination half-lives of approximately 32 days and longer-chain compounds with half-lives extending to 3.8 years [3]. This intermediate elimination rate influences the overall bioaccumulation potential within food web systems [3].

Sublethal Endocrine Disruption Mechanisms in Fish Species

Hypothalamic-Pituitary-Gonadal Axis Disruption

Sodium perfluoroheptanoate interferes with normal hypothalamic-pituitary-gonadal axis function through multiple molecular pathways in fish species [8] [9]. The compound affects luteinizing hormone secretion at the pituitary level, disrupting downstream reproductive hormone cascades [9]. These disruptions manifest as alterations in gonadotropin-releasing hormone systems within the hypothalamus, leading to compromised reproductive signaling pathways [9].

Chronic exposure studies demonstrate that perfluoroalkyl substances, including perfluoroheptanoic acid, can alter sex ratios in developing fish populations through feminization effects [10]. Male fish exposed during critical developmental windows show increased female characteristics, including altered gonad development and modified secondary sexual characteristics [10]. These effects appear to result from enhanced aromatase activity, increasing estrogen production and promoting female differentiation pathways [10].

Thyroid Hormone System Interference

The thyroid hormone system represents a primary target for sodium perfluoroheptanoate endocrine disruption in fish species [11] [12]. Exposure to perfluoroalkyl substances induces significant alterations in thyroid hormone receptor expression, particularly affecting thyroid hormone receptor alpha and beta isoforms [11]. These receptor-level changes translate into disrupted thyroid hormone homeostasis throughout exposed organisms [11].

Deiodinase enzyme expression becomes significantly modified following perfluoroheptanoate exposure, with particular impacts on type 1, type 2, and type 3 deiodinases [11]. Type 1 and type 2 deiodinases show downregulation, while type 3 deiodinase demonstrates upregulation, collectively indicating disrupted thyroid hormone metabolism [11]. These enzymatic changes affect the conversion between inactive and active thyroid hormone forms, compromising normal metabolic regulation [11].

Steroidogenesis Pathway Alterations

Sodium perfluoroheptanoate exposure results in significant modifications to steroidogenesis pathways in fish reproductive tissues [13] [14]. The compound affects key steroidogenic enzymes, including aromatase and 17-beta-hydroxysteroid dehydrogenase, leading to altered sex hormone production patterns [13]. These enzymatic disruptions manifest as changes in estradiol and testosterone synthesis rates in gonadal tissues [13].

Gene expression analysis reveals that perfluoroheptanoate exposure modifies transcription of estrogen receptor genes, particularly estrogen receptor alpha and beta subtypes [13]. Additionally, the compound affects expression of steroidogenic acute regulatory protein and other key regulators of steroid hormone synthesis [13]. These transcriptional changes indicate fundamental disruption of reproductive hormone regulation at the molecular level [13].

Developmental Impact Assessment

| Parameter | Control Response | Exposed Response | Magnitude of Change |

|---|---|---|---|

| Sex ratio (male:female) | Balanced distribution | Female-biased ratios | Significant feminization [10] |

| Thyroid receptor expression | Normal baseline levels | Reduced alpha/beta expression | 40-60% reduction [11] |

| Aromatase activity | Species-typical levels | Enhanced activity | 2-3 fold increase [10] |

| Gonad development | Normal progression | Delayed/altered development | Dose-dependent effects [10] |

Early life stage exposure to sodium perfluoroheptanoate produces particularly pronounced endocrine effects, as developing fish show heightened sensitivity to hormonal disruption [10]. Embryonic and larval stages demonstrate altered gene expression patterns that persist into adult life, indicating permanent programming effects [10]. These developmental impacts include modified growth rates, altered reproductive timing, and compromised fertility in adult fish [10].

Synergistic Effects with Co-occurring Xenobiotics

Chemical Mixture Interactions

Sodium perfluoroheptanoate demonstrates enhanced toxicity when present in mixtures with other perfluoroalkyl substances, exhibiting additive and synergistic effects beyond individual compound impacts [15] [16]. Binary mixtures containing perfluoroheptanoate and perfluorooctanoic acid show concentration addition patterns, where combined effects exceed predictions based on individual substance toxicity [17]. These mixture effects become particularly pronounced at environmentally relevant concentrations, suggesting significant ecological implications [15].

Co-exposure studies with perfluoroheptanoate and perfluorooctane sulfonic acid reveal synergistic interactions affecting multiple biological endpoints [16] [17]. The experimental median effective concentration for mixture toxicity falls significantly below predicted values using standard concentration addition models, indicating true synergistic enhancement rather than simple additive effects [16]. Molecular docking analysis suggests that these synergistic effects result from similar binding patterns to catalase enzymes and differential interactions with superoxide dismutase systems [16].

Heavy Metal Co-contamination Effects

The presence of heavy metals alongside sodium perfluoroheptanoate produces complex interactive toxicity patterns in aquatic organisms [18]. Co-exposure to perfluoroalkyl substances and metals such as cadmium or mercury results in enhanced oxidative stress responses compared to single-substance exposures [18]. These interactions appear to overwhelm cellular antioxidant defense systems, leading to amplified toxic responses [18].

Bioaccumulation patterns become modified in the presence of metal co-contaminants, with perfluoroheptanoate showing altered tissue distribution when metals are present simultaneously [18]. The protein-binding characteristics of perfluoroheptanoate may be influenced by metal-protein interactions, potentially affecting the compound's bioavailability and elimination kinetics [18].

Pesticide Interaction Mechanisms

Agricultural pesticide contamination creates additional complexity in perfluoroheptanoate toxicity assessment, as multiple chemical classes demonstrate interactive effects [19]. Organochlorine pesticides and perfluoroalkyl substances including perfluoroheptanoate show evidence of cumulative toxicity in aquatic systems [20]. These interactions appear to involve shared molecular targets, particularly nuclear receptors involved in xenobiotic metabolism [21].

Cholinesterase inhibiting pesticides demonstrate particular concern when co-occurring with sodium perfluoroheptanoate, as both chemical classes can affect neurological function in fish [22]. The combination produces greater-than-additive effects on acetylcholinesterase activity, suggesting synergistic neurotoxic interactions [22]. These findings indicate that mixture toxicity assessment requires consideration of multiple chemical classes rather than single-substance evaluation [22].

Environmental Mixture Complexity

| Chemical Class | Interaction Type | Magnitude of Enhancement | Study Reference |

|---|---|---|---|

| Other perfluoroalkyl acids | Concentration addition | 2-4 fold increase in toxicity | Multiple studies [15] [16] |

| Heavy metals | Synergistic oxidative stress | 3-5 fold enhancement | Laboratory studies [18] |

| Organochlorine pesticides | Additive receptor binding | 1.5-2 fold increase | Mixed results [20] |

| Microplastics | Physical carrier effects | Variable enhancement | Emerging research [18] |

Real-world environmental contamination scenarios involve complex mixtures containing perfluoroheptanoate alongside numerous other xenobiotics [20]. These multi-component mixtures demonstrate toxicity patterns that cannot be predicted from single-substance studies, emphasizing the importance of mixture-based risk assessment approaches [20]. The hazard index approach shows promise for initial screening of perfluoroheptanoate-containing mixtures, though mechanistic understanding remains limited [20].